molecular formula C8H7F4N3 B1479537 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2097956-45-9

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1479537
CAS No.: 2097956-45-9
M. Wt: 221.15 g/mol
InChI Key: WPPLOLZGLKBJDD-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a fluoroethyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced through the reaction of the corresponding aldehyde with cyanide sources under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The fluoroethyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation can lead to the formation of pyrazole N-oxides.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: Substitution reactions can result in the replacement of the fluoroethyl or trifluoromethyl groups with other functional groups.

Scientific Research Applications

2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The fluoroethyl and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(2-fluoroethyl)-1H-pyrazol-5-yl)acetonitrile: Lacks the trifluoromethyl group, which may reduce its binding affinity and specificity.

    2-(1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile: The chloroethyl group can alter the compound’s reactivity and binding properties.

    2-(1-(2-fluoroethyl)-3-methyl-1H-pyrazol-5-yl)acetonitrile: The absence of the trifluoromethyl group can affect the compound’s overall stability and reactivity.

Uniqueness

The presence of both the fluoroethyl and trifluoromethyl groups in 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile makes it unique in terms of its chemical reactivity and binding properties. These groups can enhance the compound’s stability, binding affinity, and specificity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N3/c9-2-4-15-6(1-3-13)5-7(14-15)8(10,11)12/h5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPLOLZGLKBJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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